6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group is introduced via sulfonation, typically using methylsulfonyl chloride in the presence of a base.
Chromene Ring Formation: The chromene ring is formed through a condensation reaction involving a suitable aldehyde and a phenol derivative.
Final Coupling: The final step involves coupling the benzothiazole and chromene derivatives through an amide bond formation, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methylsulfonyl group.
Reduction: Reduction reactions can target the carbonyl groups in the chromene and carboxamide moieties.
Substitution: The benzothiazole and chromene rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can lead to the formation of sulfone derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound is investigated for its potential to inhibit specific enzymes or pathways in microbial and cancer cells.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The benzothiazole moiety can bind to enzyme active sites, inhibiting their activity. The chromene ring can interact with DNA or proteins, affecting their function. The methylsulfonyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide
- 6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxylate
- 6-ethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-4H-chromene-2-carboxylamide
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both benzothiazole and chromene rings allows for diverse interactions with biological targets, while the methylsulfonyl group enhances its solubility and stability.
Properties
Molecular Formula |
C20H16N2O5S2 |
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Molecular Weight |
428.5 g/mol |
IUPAC Name |
6-ethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H16N2O5S2/c1-3-11-4-7-16-13(8-11)15(23)10-17(27-16)19(24)22-20-21-14-6-5-12(29(2,25)26)9-18(14)28-20/h4-10H,3H2,1-2H3,(H,21,22,24) |
InChI Key |
XMDGEIPHKOPNSM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=NC4=C(S3)C=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
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